3H-1,2-Dithiole-3-thione, 4-methyl- 3H-1,2-Dithiole-3-thione, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 3354-41-4
VCID: VC19734161
InChI: InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3
SMILES:
Molecular Formula: C4H4S3
Molecular Weight: 148.3 g/mol

3H-1,2-Dithiole-3-thione, 4-methyl-

CAS No.: 3354-41-4

Cat. No.: VC19734161

Molecular Formula: C4H4S3

Molecular Weight: 148.3 g/mol

* For research use only. Not for human or veterinary use.

3H-1,2-Dithiole-3-thione, 4-methyl- - 3354-41-4

Specification

CAS No. 3354-41-4
Molecular Formula C4H4S3
Molecular Weight 148.3 g/mol
IUPAC Name 4-methyldithiole-3-thione
Standard InChI InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3
Standard InChI Key YHKZVQYBNUVXKY-UHFFFAOYSA-N
Canonical SMILES CC1=CSSC1=S

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Structural Features

4-Methyl-3H-1,2-dithiole-3-thione possesses the molecular formula C₄H₄S₃ and a molecular weight of 148.270 g/mol . Its IUPAC name, 4-methyl-3H-1,2-dithiole-3-thione, reflects the substitution pattern: a methyl group at position 4 and a thione group at position 3 on the 1,2-dithiole ring (Figure 1). The compound’s planar structure facilitates π-π interactions, while the sulfur atoms contribute to its electrophilic reactivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number3354-41-4
Molecular FormulaC₄H₄S₃
Molecular Weight148.270 g/mol
IUPAC Name4-methyl-3H-1,2-dithiole-3-thione
InChIKeyYHKZVQYBNUVXKY-UHFFFAOYSA-N
SMILES NotationS=C1SSC(C)=C1

Spectroscopic Characterization

The mass spectrum of 4-methyl-3H-1,2-dithiole-3-thione, as recorded by the NIST Mass Spectrometry Data Center, exhibits a base peak at m/z 148 corresponding to the molecular ion ([M]⁺) . Fragmentation patterns indicate cleavage of the dithiole ring, yielding characteristic sulfur-containing fragments (e.g., m/z 116 [M – S]⁺ and m/z 84 [M – 2S]⁺) .

Synthetic Methodologies

Modern Chemodivergent Strategies

A breakthrough in synthesis was achieved through solvent-dependent chemodivergence :

  • THF at 0°C: Selective formation of 4-methyl-3H-1,2-dithiole-3-thione via umpolung reactivity of nitromethyl intermediates.

  • Aqueous Conditions: Shift to ketothioamide products due to nucleophilic water participation.

Table 2: Synthetic Conditions and Outcomes

SubstrateSolventTemperatureProductYield (%)
R-CBr₃ (R = Me)THF0°C4-Methyl-3H-1,2-dithiole-3-thione78
R-CBr₃ (R = Ph)H₂O/EtOH25°CKetothioamide65

This method leverages the dual role of the -CBr₃ group as both a sulfur acceptor and eliminating moiety, enabling precise control over regiochemistry .

Biological Activity and Mechanisms

Phase II Enzyme Induction

4-Methyl-3H-1,2-dithiole-3-thione derivatives demonstrate potent chemopreventive activity by inducing phase II detoxification enzymes (e.g., glutathione S-transferase) . The mechanism involves two synergistic pathways:

  • Electrophilic Activation: The thione sulfur reacts with cellular thiols (e.g., glutathione), forming disulfide conjugates that activate antioxidant response elements .

  • Reactive Oxygen Species (ROS) Generation: Thiol-dependent reduction of molecular oxygen produces superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which upregulate stress-responsive genes .

DNA Interaction Studies

In plasmid cleavage assays, 4-methyl-3H-1,2-dithiole-3-thione (10–100 μM) induces oxidative DNA damage via hydroxyl radicals (- OH), as evidenced by:

  • Complete inhibition under anaerobic conditions .

  • Suppression by radical scavengers (mannitol, DMSO) and catalase .

Physicochemical Properties

Stability and Reactivity

The compound’s stability in aqueous media is pH-dependent:

  • Acidic Conditions (pH < 4): Protonation of the thione group reduces electrophilicity.

  • Alkaline Conditions (pH > 8): Deprotonation enhances nucleophilic susceptibility at sulfur .

Spectral Data

UV-Vis Spectroscopy: λₘₐₐ = 320 nm (π→π* transition of the dithiole ring) .
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), δ 6.85 (d, J = 4.2 Hz, 1H, C₅-H) .

Industrial and Pharmaceutical Applications

Anticarcinogenic Agents

Structural analogs like oltipraz (4-methyl-5-pyrazinyl derivative) have entered clinical trials for liver cancer prevention, demonstrating the scaffold’s therapeutic potential .

Materials Chemistry

The electron-deficient dithiole ring enables applications in:

  • Conductive Polymers: As dopants for polythiophenes.

  • Ligand Design: For transition metal catalysts in asymmetric synthesis .

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